molecular formula C12H15NO3 B11880893 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid

Cat. No.: B11880893
M. Wt: 221.25 g/mol
InChI Key: VRVZSLDSCOJNEL-UHFFFAOYSA-N
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Description

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tetrahydroquinoline ring system substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid typically involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
  • 2-Methyltetrahydroquinoline

Uniqueness

2-((2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

InChI

InChI=1S/C12H15NO3/c1-8-2-3-9-6-10(16-7-12(14)15)4-5-11(9)13-8/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)

InChI Key

VRVZSLDSCOJNEL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)OCC(=O)O

Origin of Product

United States

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